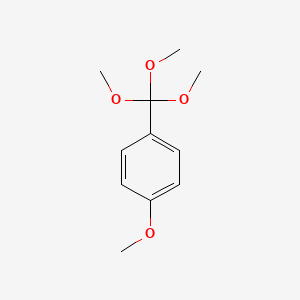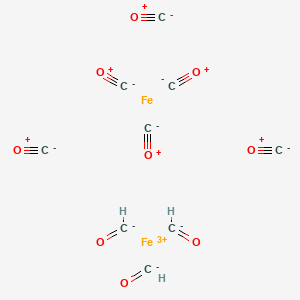
carbon monoxide;iron;iron(3+);methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C9H3Fe2O9 and a molecular weight of 366.8 g/mol . This compound is a coordination complex consisting of two iron atoms and nine carbon monoxide ligands. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diiron nonacarbonyl can be synthesized through the reaction of iron pentacarbonyl with carbon monoxide under high pressure. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the complex . The general reaction is as follows:
2Fe(CO)5+4CO→Fe2(CO)9
Industrial Production Methods
In industrial settings, diiron nonacarbonyl is produced by the direct carbonylation of iron in the presence of carbon monoxide. The process involves passing carbon monoxide gas over finely divided iron at high temperatures and pressures. The resulting product is then purified through distillation or recrystallization to obtain high-purity diiron nonacarbonyl .
Analyse Chemischer Reaktionen
Types of Reactions
Diiron nonacarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced to form iron metal and carbon monoxide.
Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands such as triphenylphosphine in the presence of a base.
Major Products
Oxidation: Iron oxides (Fe2O3, Fe3O4) and carbon dioxide.
Reduction: Iron metal and carbon monoxide.
Substitution: Various iron-ligand complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Diiron nonacarbonyl has numerous applications in scientific research, including:
Material Science: The compound is used in the synthesis of iron-containing materials and nanoparticles.
Biological Studies: It serves as a model compound for studying the behavior of iron-carbonyl complexes in biological systems.
Industrial Applications: Diiron nonacarbonyl is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which diiron nonacarbonyl exerts its effects involves the coordination of carbon monoxide ligands to the iron centers. The compound can undergo ligand exchange reactions, where the carbon monoxide ligands are replaced by other ligands. This process is facilitated by the electron-rich iron centers, which can form stable complexes with various ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron Pentacarbonyl (Fe(CO)5): A similar iron-carbonyl complex with five carbon monoxide ligands.
Triiron Dodecacarbonyl (Fe3(CO)12): A complex with three iron atoms and twelve carbon monoxide ligands.
Nickel Carbonyl (Ni(CO)4): A nickel-carbonyl complex with four carbon monoxide ligands.
Uniqueness
Diiron nonacarbonyl is unique due to its specific coordination environment and the number of carbon monoxide ligands. It has distinct reactivity compared to other iron-carbonyl complexes, making it valuable in specific catalytic and synthetic applications .
Eigenschaften
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Fe2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

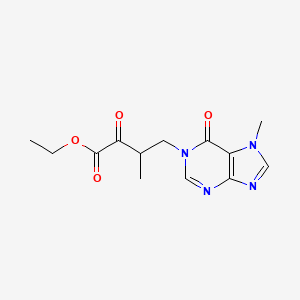
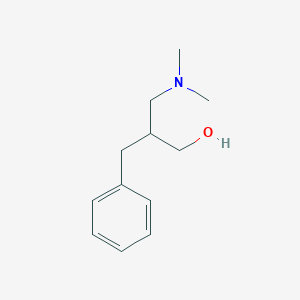
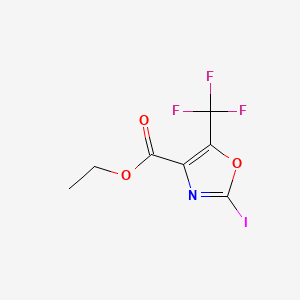
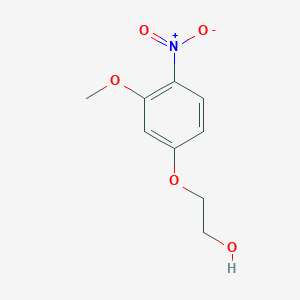
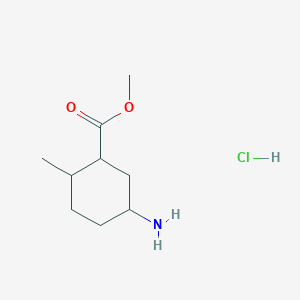


![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
